2-[(4-Bromo-benzyl)-ethyl-amino]-ethanol
CAS No.:
Cat. No.: VC13390158
Molecular Formula: C11H16BrNO
Molecular Weight: 258.15 g/mol
* For research use only. Not for human or veterinary use.
![2-[(4-Bromo-benzyl)-ethyl-amino]-ethanol -](/images/structure/VC13390158.png)
Specification
Molecular Formula | C11H16BrNO |
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Molecular Weight | 258.15 g/mol |
IUPAC Name | 2-[(4-bromophenyl)methyl-ethylamino]ethanol |
Standard InChI | InChI=1S/C11H16BrNO/c1-2-13(7-8-14)9-10-3-5-11(12)6-4-10/h3-6,14H,2,7-9H2,1H3 |
Standard InChI Key | CVUXUVPJKXIVII-UHFFFAOYSA-N |
SMILES | CCN(CCO)CC1=CC=C(C=C1)Br |
Canonical SMILES | CCN(CCO)CC1=CC=C(C=C1)Br |
Introduction
Chemical Identity and Physicochemical Properties
Structural and Molecular Characteristics
2-[(4-Bromo-benzyl)-ethyl-amino]-ethanol belongs to the class of ethanolamine derivatives, featuring a brominated benzyl group linked to an ethylamino-ethanol backbone. Key identifiers include:
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IUPAC Name: 2-[(4-bromophenyl)methyl-ethylamino]ethanol
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SMILES: CCN(CCO)CC1=CC=C(C=C1)Br
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InChIKey: CVUXUVPJKXIVII-UHFFFAOYSA-N
The presence of bromine at the para position introduces steric and electronic effects that influence reactivity and intermolecular interactions. The ethanol moiety enhances solubility in polar solvents, while the ethylamino group contributes to basicity ().
Physicochemical Profile
Critical physical properties are summarized below:
The compound’s moderate lipophilicity () suggests balanced membrane permeability, a trait relevant to drug design . Its low vapor pressure indicates limited volatility under ambient conditions .
Synthesis and Manufacturing
Optimization Challenges
Key challenges include:
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Selectivity: Avoiding over-alkylation or byproduct formation during the ethylamine reaction.
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Purification: Separating the product from unreacted starting materials, necessitating techniques like column chromatography or recrystallization.
Structural Analysis and Spectral Characterization
Crystallographic Insights
Although no crystal structure data exists for 2-[(4-Bromo-benzyl)-ethyl-amino]-ethanol, related brominated compounds exhibit planar aromatic rings and hydrogen-bonding networks. For example, ethyl 2-amino-4-(3-bromophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carboxylate crystallizes in a monoclinic system () with unit cell parameters . Such data suggest that bromine’s van der Waals radius () influences packing efficiency .
Spectroscopic Data
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NMR: Predicted -NMR signals include a singlet for the benzyl bromide proton () and triplets for the ethanolamine protons ().
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MS: The exact mass () corresponds to the molecular formula .
Future Research Directions
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